3'-Chloro-2-fluoro-[1,1'-biphenyl]-4-carbaldehyde
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Overview
Description
3'-Chloro-2-fluoro-[1,1'-biphenyl]-4-carbaldehyde is a specialized organic compound characterized by its unique structural features, including a chloro and fluoro substituent on a biphenyl ring system, and a formyl group at the 4-position. This compound is of interest in various scientific and industrial applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3'-Chloro-2-fluoro-[1,1'-biphenyl]-4-carbaldehyde typically involves multi-step organic reactions. One common approach is the Suzuki cross-coupling reaction, where 1-bromo-3-chloro-5-iodobenzene is reacted with an appropriate arylboronic acid under palladium-catalyzed conditions. The reaction conditions include the use of a palladium catalyst, a base such as sodium carbonate, and a suitable solvent like toluene or water.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to enhance efficiency and yield. The use of automated systems for the precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 3'-Chloro-2-fluoro-[1,1'-biphenyl]-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The halogen atoms (chloro and fluoro) can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alkoxides.
Major Products Formed:
Oxidation: 3'-Chloro-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid.
Reduction: 3'-Chloro-2-fluoro-[1,1'-biphenyl]-4-ol.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
3'-Chloro-2-fluoro-[1,1'-biphenyl]-4-carbaldehyde has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecular architectures.
Biology: The compound can be used as a probe in biological studies to investigate molecular interactions and pathways.
Industry: The compound is used in the manufacture of advanced materials and chemical products.
Mechanism of Action
The mechanism by which 3'-Chloro-2-fluoro-[1,1'-biphenyl]-4-carbaldehyde exerts its effects depends on its specific application. For example, in drug discovery, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes. The exact molecular pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
3-Chloro-2-fluorobenzaldehyde: Similar structure but lacks the biphenyl system.
4'-Chloro-2-fluoro-[1,1'-biphenyl]-3-carbaldehyde: Different position of the formyl group.
2-Chloro-3-fluoro-[1,1'-biphenyl]-4-carbaldehyde: Different positions of the halogen substituents.
Properties
IUPAC Name |
4-(3-chlorophenyl)-3-fluorobenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFO/c14-11-3-1-2-10(7-11)12-5-4-9(8-16)6-13(12)15/h1-8H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLQGMABPVHPTLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=C(C=C(C=C2)C=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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